2-[(Hexyloxy)carbonyl]pyrrolidine
Description
2-[(Hexyloxy)carbonyl]pyrrolidine is a pyrrolidine derivative featuring a hexyloxy carbonyl group at the 2-position of the heterocyclic ring. Pyrrolidine, a five-membered saturated amine ring, serves as a versatile scaffold in medicinal chemistry and organic synthesis due to its conformational rigidity and ability to participate in hydrogen bonding.
Synthesis: The compound can be synthesized via condensation reactions between pyrrolidine and carbonyl-containing reagents. For instance, analogous carbamates are prepared under base-catalyzed conditions (e.g., KOH in ethanol) or acid-catalyzed methods (e.g., H₂SO₄ with pyrrolidine), yielding products in 53–85% efficiency . Reaction optimization, such as argon purging, is critical to minimize by-products .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
hexyl pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-9-14-11(13)10-7-6-8-12-10/h10,12H,2-9H2,1H3 |
InChI Key |
NRCXMKKMPKLZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1CCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 2-[(Hexyloxy)carbonyl]pyrrolidine and related compounds:
Stability and Reactivity
- Hydrolysis Stability : Computational studies (M06-2X/6-311+G(d,p)) suggest that pyrrolidine-derived iminium ions with bulky substituents, such as hexyloxy carbonyl groups, exhibit enhanced stability against hydrolysis compared to methyl-substituted analogs. This is attributed to steric shielding of the electrophilic carbon .
- Synthetic Flexibility : Base-catalyzed conditions (e.g., KOH/EtOH) favor carbamate formation but require stringent inert atmospheres to prevent oxidation . In contrast, methylpyrrolidine derivatives are more reactive under acidic conditions due to reduced steric effects.
Pharmacological Relevance
- Its efficacy highlights the impact of aromatic substituents on target binding .
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